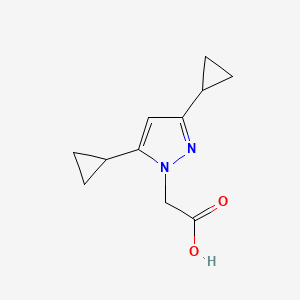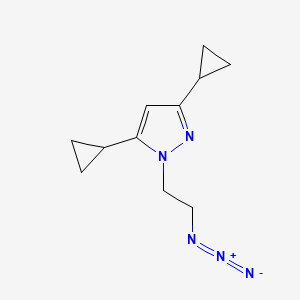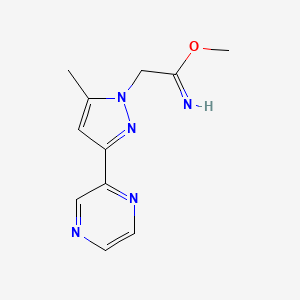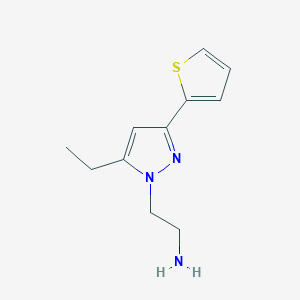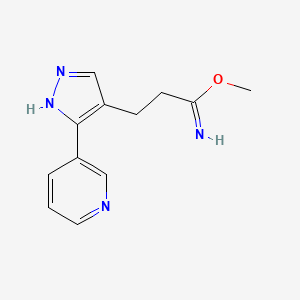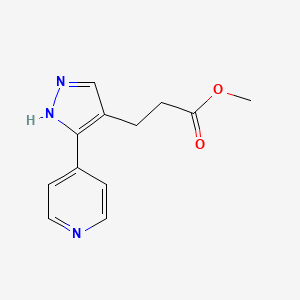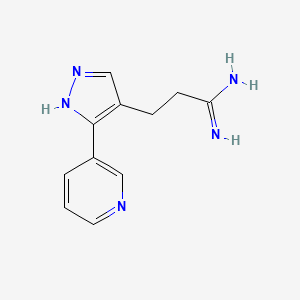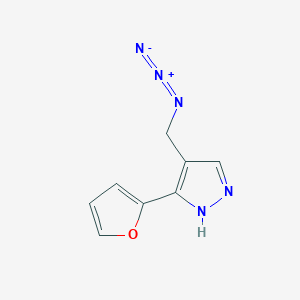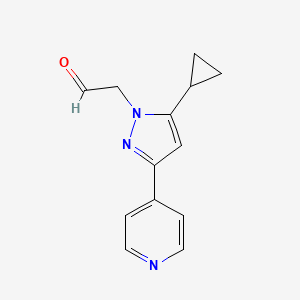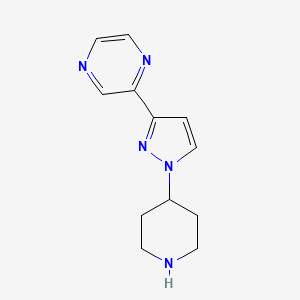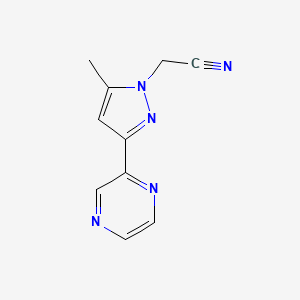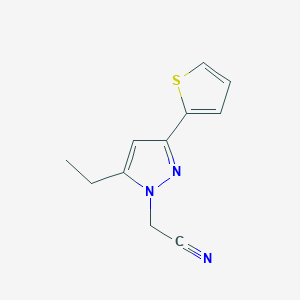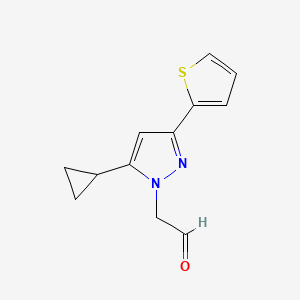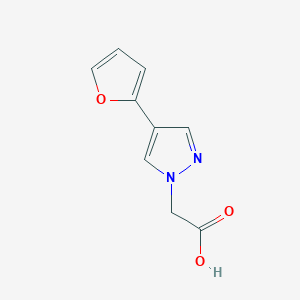
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid
Descripción general
Descripción
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It is one of the compounds detected in tobacco smoke condensate .
Molecular Structure Analysis
The molecular structure of furan compounds has been extensively studied. Furan is a π-excessive heterocycle, which means it has a high electron density and prefers electrophilic substitution reactions . The exact molecular structure of this compound is not specified in the available literature.Physical and Chemical Properties Analysis
The physical and chemical properties of furan compounds can vary widely. For example, furan-2-acetic acid is a colorless liquid, but aged samples appear amber . It is miscible with but unstable in water, and soluble in common organic solvents . The specific physical and chemical properties of this compound are not detailed in the available literature.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research has demonstrated the utility of compounds related to "2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid" in synthesizing derivatives with antitubercular, antibacterial, and antifungal activities. For instance, Bhoot et al. (2011) explored the synthesis of chalcones and acetyl pyrazoline derivatives containing the furan nucleus for their antitubercular properties (Bhoot, Khunt, & Parekh, 2011). Similarly, El-Wahab et al. (2011) synthesized naphthofuranpyrazol derivatives with promising effects against various bacteria and fungi (El-Wahab et al., 2011).
Catalysis and Antioxidant Agents
The compound and its derivatives have been evaluated for their catalytic synthesis and antioxidant properties. Prabakaran et al. (2021) reported on the synthesis of (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one derivatives, which showed potential as antioxidants (Prabakaran, Manivarman, & Bharanidharan, 2021).
Corrosion Inhibition
Another significant application involves the use of pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media. Lgaz et al. (2018) studied the effectiveness of two pyrazoline derivatives, highlighting their high inhibition efficiency and suggesting a mixed-type inhibition mechanism (Lgaz et al., 2018).
Structural Analysis
Structural investigations have also been a focus, with studies on crystal structures providing insights into stereochemical peculiarities and potential reactivity. Borisova et al. (2016) examined the crystal structures of related compounds, which informed understanding of their chemical behavior and potential applications (Borisova et al., 2016).
Mecanismo De Acción
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
It’s worth noting that furan derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Furan derivatives have been associated with a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
It’s worth noting that the chemical industry has begun to switch from traditional resources such as crude oil to biomass, which could potentially impact the action environment of bioactive compounds .
Safety and Hazards
Direcciones Futuras
The future of furan compounds lies in their potential applications in various fields. For example, furan platform chemicals (FPCs) are being explored as alternatives to traditional resources such as crude oil in the chemical industry . The specific future directions of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid are not detailed in the available literature.
Propiedades
IUPAC Name |
2-[4-(furan-2-yl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9(13)6-11-5-7(4-10-11)8-2-1-3-14-8/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSFAKQBEZJCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


